molecular formula C29H28N4O4 B2722412 N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1189724-28-4

N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B2722412
CAS No.: 1189724-28-4
M. Wt: 496.567
InChI Key: GBBOATLOIRRSHH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key structural elements include:

  • Substituents: A 4-ethoxyphenyl group attached via an acetamide linkage at position 5 of the indole ring and a 4-methoxyphenylmethyl group at position 3 of the pyrimidine ring.
  • Physicochemical Properties: The compound’s solubility and stability are likely influenced by its ethoxy and methoxy substituents, which enhance lipophilicity compared to unsubstituted analogues.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4/c1-4-37-23-12-8-21(9-13-23)31-26(34)17-33-25-14-5-19(2)15-24(25)27-28(33)29(35)32(18-30-27)16-20-6-10-22(36-3)11-7-20/h5-15,18H,4,16-17H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBOATLOIRRSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimido[5,4-b]indole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-methoxybenzyl group: This step often involves a nucleophilic substitution reaction.

    Attachment of the 4-ethoxyphenyl group: This can be done through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or alkylating agents (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several acetamide derivatives, particularly those with heterocyclic cores. Below is a detailed comparison:

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Formula Notable Features Reference
N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide Pyrimido[5,4-b]indole 4-Ethoxyphenyl (acetamide), 4-methoxyphenylmethyl (position 3), 8-methyl C₂₉H₂₈N₄O₄ High lipophilicity due to alkoxy groups; potential kinase inhibition activity -
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 4-Ethylphenyl (acetamide), 3-methoxyphenyl (position 3), sulfanyl group C₂₈H₂₆N₄O₃S Sulfur-containing substituent may enhance binding affinity to cysteine residues
N-(1,3-dioxo-2-(pyridin-4-ylmethyl)isoindolin-5-yl)-2-(4-methoxyphenyl)acetamide Isoindoline-1,3-dione 4-Methoxyphenyl (acetamide), pyridinylmethyl C₂₃H₁₉N₃O₄ Polar pyridine group improves aqueous solubility
Compound 266 () Thieno[3,2-d]pyrimidine 4-Fluorophenyl, methylthio, thioacetamide C₂₉H₂₃FN₆O₂S₃ Fluorine atom enhances metabolic stability; thioether linkages for flexibility

Substituent Effects on Bioactivity

  • Sulfur vs. Oxygen Linkages : The sulfanyl group in the analogue from may confer distinct electronic and steric properties, influencing interactions with enzymatic targets (e.g., cysteine proteases) .
  • Fluorine Substituents: Compound 266 () incorporates a 4-fluorophenyl group, which is known to improve metabolic stability and binding affinity in kinase inhibitors .

Analytical Comparisons

  • NMR Profiling : demonstrates that chemical shift differences in regions A (positions 39–44) and B (positions 29–36) can pinpoint substituent locations in similar compounds. This approach could differentiate the target compound’s methoxy/ethoxy groups from analogues with halogens or sulfur .
  • Crystallography Tools : Software like Mercury CSD () enables comparative analysis of crystal packing and intermolecular interactions, which are critical for understanding solubility and stability trends .

Potential Bioactivity

While direct bioactivity data for the target compound is unavailable, structural parallels to ’s Compound 266 (a CK1δ inhibitor) and ’s antiproliferative indazole derivatives suggest possible kinase or cell cycle modulation .

Biological Activity

N-(4-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound characterized by its unique pyrimidoindole core structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name N(4methoxyphenyl)2[3[(4methoxyphenyl)methyl]8methyl4oxopyrimido[5,4b]indol5yl]acetamide\text{IUPAC Name }N-(4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]acetamide

This compound features several functional groups that may influence its biological activity, including methoxy and acetamide groups.

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors. The presence of the methoxy and acetamide groups is hypothesized to enhance binding affinity to these targets.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance:

Enzyme Inhibitory Activity IC50 Values (μM)
Acetylcholinesterase (AChE)Moderate10.4 - 24.3
Butyrylcholinesterase (BChE)Moderate7.7 - 30.1
Cyclooxygenase (COX)Potential InhibitorNot Specified

These findings suggest that the compound may have therapeutic potential in treating conditions related to cholinergic dysfunctions or inflammation.

2. Antimicrobial Activity

The compound's structural features also imply potential antimicrobial properties. A study evaluating various aryl-substituted compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Activity Level
Staphylococcus aureusStrong
Escherichia coliModerate
Salmonella typhiModerate

These results indicate that this compound could be explored further as a potential antimicrobial agent.

Case Studies

Several studies have investigated the biological activities of similar compounds within the pyrimidoindole class:

  • Study on Derivatives : A series of pyrimidoindole derivatives were synthesized and evaluated for their AChE inhibitory effects. The most potent derivatives exhibited IC50 values comparable to those noted for N-(4-ethoxyphenyl)-2-{3-[...]}.
  • Antimicrobial Screening : Compounds structurally related to N-(4-ethoxyphenyl)-2-{3-[...]} were tested against a panel of bacterial strains. Results showed varying degrees of effectiveness, highlighting the need for further optimization.

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